Tert-butyl carbonate
CAS No.:
Cat. No.: VC13892240
Molecular Formula: C5H9O3-
Molecular Weight: 117.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H9O3- |
|---|---|
| Molecular Weight | 117.12 g/mol |
| IUPAC Name | tert-butyl carbonate |
| Standard InChI | InChI=1S/C5H10O3/c1-5(2,3)8-4(6)7/h1-3H3,(H,6,7)/p-1 |
| Standard InChI Key | XKXIQBVKMABYQJ-UHFFFAOYSA-M |
| Canonical SMILES | CC(C)(C)OC(=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Tert-butyl carbonate refers to a family of compounds where a carbonate group is bonded to a tert-butyl substituent. The most studied derivatives include tert-butyl hydrogen carbonate (CAS 51300-90-4) and di-tert-butyl dicarbonate (CAS 24424-99-5). The molecular formula for tert-butyl hydrogen carbonate is , with a molecular weight of 118.13 g/mol, while di-tert-butyl dicarbonate () has a molecular weight of 218.25 g/mol .
Structural Features
The tert-butyl group () confers steric bulk and electron-donating properties, which stabilize intermediates during reactions. In di-tert-butyl dicarbonate, two tert-butoxycarbonyl groups are linked via a carbonate bridge, forming a symmetrical structure . Computational studies reveal that the tert-butyl group reduces the oxidation potential of aromatic substrates by 130 mV, enhancing reactivity in electrophilic substitutions .
Table 1: Key Identifiers of Tert-Butyl Carbonate Derivatives
| Property | tert-Butyl Hydrogen Carbonate | Di-tert-Butyl Dicarbonate |
|---|---|---|
| CAS Number | 51300-90-4 | 24424-99-5 |
| Molecular Formula | ||
| Density (g/cm³) | 1.053 | 1.02 (liquid) |
| Boiling Point (°C) | 160.1 | 65–70 (under vacuum) |
| Flash Point (°C) | 60.1 | 93 |
Synthesis and Manufacturing Processes
Industrial Synthesis of Di-tert-Butyl Dicarbonate
Di-tert-butyl dicarbonate (Boc anhydride) is synthesized via a two-step process:
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Formation of Sodium tert-Butyl Carbonate: Sodium tert-butoxide reacts with carbon dioxide in hexane at −40°C to 40°C, yielding the intermediate .
-
Methanesulfonyl Chloride Reaction: The intermediate is treated with methanesulfonyl chloride in non-polar solvents (e.g., hexane), producing Boc anhydride with yields exceeding 90% .
Table 2: Optimized Synthesis Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | −40°C to 40°C |
| Solvent | Hexane or toluene |
| Molar Ratio (CO₂:NaOtBu) | 1:1 to 3:1 |
| Reaction Time | 3–5 hours |
Side products, such as tert-butyl alcohol and isobutene, form at elevated temperatures (>65°C), necessitating precise thermal control .
Laboratory-Scale Modifications
Electrochemical methods enable regioselective radiofluorination of tert-butyl-protected aromatics. For example, di-tert-butyl-(4-[¹⁸F]fluoro-1,2-phenylene)dicarbonate is synthesized via potentiostatic oxidation, leveraging the tert-butyl group’s stabilizing effect on radical cations .
Physicochemical Properties and Stability
Thermal and Solubility Profiles
Tert-butyl hydrogen carbonate exhibits a density of 1.053 g/cm³ and a boiling point of 160.1°C, while Boc anhydride is a low-viscosity liquid (density: 1.02 g/cm³) distillable under reduced pressure . Both compounds are immiscible with water but soluble in organic solvents like tetrahydrofuran and acetonitrile .
Mechanistic Stability
Density functional theory (DFT) calculations demonstrate that the tert-butyl group stabilizes radical cations by donating electron density, lowering oxidation potentials by 130 mV compared to unsubstituted analogs . This stabilization is critical in reactions requiring selective fluorination or electrophilic substitution.
Applications in Organic Synthesis and Pharmaceuticals
Peptide Synthesis
Boc anhydride is the gold-standard reagent for introducing amine-protecting groups in solid-phase peptide synthesis (SPPS). By forming stable carbamates, it prevents undesired side reactions during coupling steps. Subsequent deprotection with trifluoroacetic acid regenerates the free amine .
Radiopharmaceuticals
In positron emission tomography (PET), tert-butyl carbonates facilitate the synthesis of ¹⁸F-labeled tracers. The electrochemical radiofluorination of Boc-protected catechols achieves radiochemical yields >70%, attributed to the tert-butyl group’s stabilizing effect .
Polymer Chemistry
Boc-protected monomers enhance the thermal stability of polyurethanes and polycarbonates. For example, tert-butyl carbonate-modified polyimides exhibit glass transition temperatures exceeding 250°C, making them suitable for aerospace applications .
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